molecular formula C14H20N4O B2971869 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one CAS No. 878432-74-7

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B2971869
CAS No.: 878432-74-7
M. Wt: 260.341
InChI Key: ZOMSUTGXSSYGLG-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one is a complex organic compound belonging to the class of benzoimidazol-2-ones. This compound features a benzene ring fused to an imidazole ring, with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one typically involves multiple steps, starting with the formation of the benzoimidazol-2-one core One common approach is the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The imidazole ring can be reduced to form a more saturated structure.

  • Substitution: The piperidin-1-yl group can be substituted with other nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Saturated imidazole derivatives.

  • Substitution: Derivatives with different substituents on the piperidin-1-yl group.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: This compound has been studied for its potential medicinal properties, including its use as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 2-Benzimidazolinone: A related compound with similar structural features but lacking the amino and methyl groups.

  • Indole Derivatives: Compounds containing the indole nucleus, which share some biological activities with the target compound.

Uniqueness: 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-amino-1,3-dimethyl-6-piperidin-1-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-16-12-8-10(15)11(18-6-4-3-5-7-18)9-13(12)17(2)14(16)19/h8-9H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMSUTGXSSYGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N3CCCCC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878432-74-7
Record name 5-amino-1,3-dimethyl-6-(piperidin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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